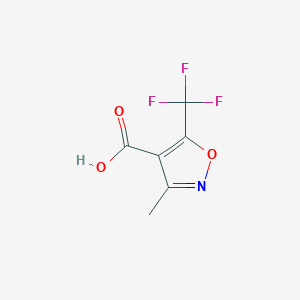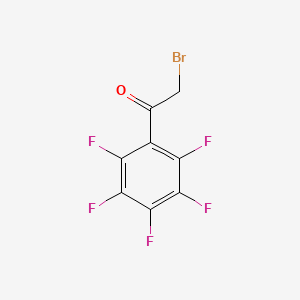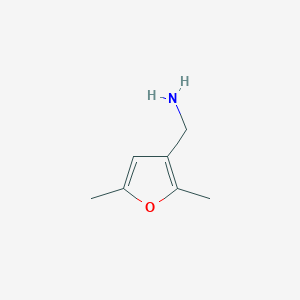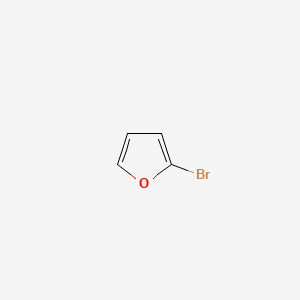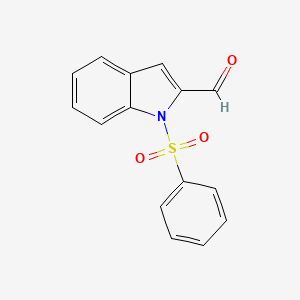
(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Übersicht
Beschreibung
(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The presence of trifluoromethyl and methoxy groups, along with a phenyl ring, imparts distinct chemical properties to this molecule, making it a valuable subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde, trifluoroacetic acid, and methanol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including aldol condensation and subsequent reduction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final Acidification: The final step involves acidification to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and methoxy groups can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-methoxy-2-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(2R)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
(2R)-3,3,3-trifluoro-2-methoxy-2-phenylbutanoic acid: Has an extended carbon chain, affecting its physical and chemical properties.
Uniqueness: The presence of both trifluoromethyl and methoxy groups in (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, making it distinct from similar compounds.
Eigenschaften
IUPAC Name |
(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYKJUXBWFATTE-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897009 | |
| Record name | (+)-Mosher's acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20445-31-2 | |
| Record name | (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20445-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020445312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Mosher's acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O5L9T1WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-MTPA?
A1: (+)-MTPA has the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol.
Q2: Is (+)-MTPA used as a derivatizing agent?
A2: Yes, (+)-MTPA is often reacted with chiral alcohols or amines to form diastereomeric esters or amides. These diastereomers can then be distinguished by NMR spectroscopy due to their different chemical shifts. [, , , ]
Q3: What is the significance of the CF3 group in (+)-MTPA for NMR studies?
A3: The CF3 group in (+)-MTPA is beneficial for 19F NMR analysis. The fluorine atom provides a strong signal, enhancing the sensitivity of enantiomeric purity determination. []
Q4: How is (+)-MTPA used for chiral recognition?
A4: (+)-MTPA, especially when incorporated into a dirhodium complex like Rh2[(+)-MTPA]4 (Rh*), serves as a chiral auxiliary in NMR spectroscopy. It differentiates enantiomers of chiral compounds, particularly those with soft Lewis base properties like phosphines and ethers, by forming diastereomeric adducts with distinct NMR signals. [, , , ]
Q5: Can (+)-MTPA be used to determine the enantiomeric excess (%ee) of a chiral compound?
A5: Yes, the relative intensities of well-separated signals, such as the OMe signals, in the 1H NMR spectra of the diastereomeric (+)-MTPA esters can be used to determine the %ee of the original chiral alcohols. []
Q6: How does the dirhodium complex Rh* enhance the chiral discrimination ability of (+)-MTPA?
A6: Rh* forms adducts with chiral ligands. The anisotropic environment induced by the chiral dirhodium complex amplifies the chemical shift differences between the enantiomers of the analyte. [, ]
Q7: What factors influence the effectiveness of Rh* in enantiodifferentiation?
A7: Factors like anisotropic group orientation and conformational flexibility within the Rh*-ligand adducts significantly affect the degree of enantiodifferentiation observed in NMR spectra. []
Q8: Are there alternative chiral derivatizing agents to (+)-MTPA?
A8: Yes, other reagents like (S)-(-)-trifluoroacetylprolyl chloride (TPC) have been used, but they may be prone to racemization. (+)-MTPA generally offers advantages in terms of stability and resistance to racemization. []
Q9: How has (+)-MTPA been used to study the stereochemistry of natural products?
A9: Researchers have utilized (+)-MTPA to elucidate the structures and absolute configurations of diverse natural products, including polyhydroxysteroids from starfish, protolimonoids from mangrove seeds, and juvenile hormone III from mosquitoes. [, , ]
Q10: Can (+)-MTPA be used to determine the stereochemical outcome of enzymatic reactions?
A10: Yes, (+)-MTPA derivatization and NMR analysis have been instrumental in determining the stereospecificity of enzymatic reductions of ketones and the stereochemistry of Baeyer-Villiger oxidations in various organisms. [, , ]
Q11: What insights have been gained from using (+)-MTPA to study the stereochemistry of phosphoranes?
A11: (+)-MTPA derivatization allowed researchers to characterize and determine the absolute configurations of enantiomeric pairs of optically active phosphoranes, contributing to the understanding of phosphorus stereochemistry. []
Q12: Has (+)-MTPA been used in material science applications?
A12: Yes, a derivative of (+)-MTPA was used in the synthesis of a triphenylamine-containing polyimide for memory devices. [] This highlights the potential of (+)-MTPA derivatives in materials chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




